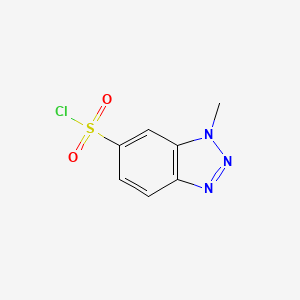

1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride

Description

1-Methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride (CAS RN: 1509279-99-5, alternative CAS RN: 1349717-84-5) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₇H₆ClN₃O₂S and an average molecular mass of 231.654 g/mol. Its structure features a benzotriazole core substituted with a methyl group at the 1-position and a sulfonyl chloride group at the 6-position. This compound is primarily utilized as a reagent in organic synthesis, particularly for introducing sulfonate groups into target molecules due to the electrophilic nature of the sulfonyl chloride moiety.

Key physicochemical properties include:

Properties

IUPAC Name |

3-methylbenzotriazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c1-11-7-4-5(14(8,12)13)2-3-6(7)9-10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIDTCNSRCVQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride typically involves the reaction of 1-methyl-1H-benzotriazole with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .

Chemical Reactions Analysis

1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.

Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or other reactants involved .

Scientific Research Applications

Organic Synthesis

1-Methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride serves as a crucial reagent in organic synthesis. It is employed in the preparation of sulfonamide and sulfonate derivatives through nucleophilic substitution reactions. The electrophilic nature of the sulfonyl chloride group allows it to react readily with nucleophiles such as amines and alcohols.

| Reaction Type | Example Nucleophile | Product |

|---|---|---|

| Nucleophilic Substitution | Amines | Sulfonamide Derivatives |

| Nucleophilic Substitution | Alcohols | Sulfonate Derivatives |

The compound exhibits notable biological activities, including antimicrobial, antifungal, antiparasitic, and antichlamydial properties. Research indicates that benzotriazole derivatives have shown promising activity against various bacterial strains.

Antimicrobial Activity

In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzotriazole Derivative A | 12.5–25 | MRSA |

| Benzotriazole Derivative B | TBD | E. coli |

Research has shown that compounds with bulky hydrophobic groups exhibit minimal inhibitory concentrations (MIC) comparable to standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

The antifungal properties of this compound have also been explored. Studies revealed potent antifungal activity against Candida albicans and Aspergillus niger, with MICs ranging from 1.6 to 25 μg/mL .

Antiparasitic Properties

A notable study investigated the antiparasitic effects of benzotriazole derivatives against Trypanosoma cruzi, indicating dose-dependent growth inhibition of epimastigotes and trypomastigotes. This suggests potential therapeutic applications in treating Chagas disease .

Antichlamydial Activity

Research focused on the synthesis of new compounds based on benzotriazoles demonstrated selective activity against Chlamydia. These compounds significantly reduced chlamydial inclusion numbers in infected cells without exhibiting toxicity to host cells .

Case Study 1: Antibacterial Efficacy

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives and evaluated their antibacterial efficacy against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard drugs .

Case Study 2: Antifungal Activity Assessment

In another investigation into the antifungal properties of benzotriazole derivatives, researchers tested several compounds against Aspergillus niger. The findings revealed that specific derivatives displayed strong antifungal activity, supporting their potential use in treating fungal infections .

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride involves its reactivity as a sulfonylating agent . It can transfer the sulfonyl group to nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared below with three analogs: 5-Methyl-1-benzothiophene-2-sulfonyl chloride , 1-Methyl-1H-1,2,3-benzotriazole-5-carbaldehyde , and 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid .

Key Observations:

Core Heterocycle :

- The main compound and its benzotriazole analogs share a triazole ring, whereas 5-methyl-1-benzothiophene-2-sulfonyl chloride contains a benzothiophene ring. Thiophene derivatives exhibit distinct electronic properties due to sulfur's larger atomic radius and polarizability compared to nitrogen in triazoles.

Substituent Position and Reactivity :

- The sulfonyl chloride group at position 6 in the main compound contrasts with the carbaldehyde and carboxylic acid groups at position 5 in the analogs. Sulfonyl chlorides are highly reactive in nucleophilic substitution (e.g., forming sulfonamides), while aldehydes and carboxylic acids participate in condensation or acid-base reactions.

Physical Properties :

Biological Activity

1-Methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride (Me-BTz-SO₂Cl) is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₇H₆ClN₃O₂S

- Molecular Weight : 231.66 g/mol

- Structure : The compound features a benzotriazole core with a sulfonyl chloride functional group, enhancing its reactivity and potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that benzotriazole derivatives have shown promising activity against various bacterial strains. For instance:

- In vitro Studies : Compounds similar to Me-BTz-SO₂Cl have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition rates. For example, compounds with bulky hydrophobic groups displayed MIC values ranging from 12.5–25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other strains .

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Me-BTz-SO₂Cl | TBD | TBD |

| Benzotriazole Derivative A | 12.5–25 | MRSA |

| Benzotriazole Derivative B | TBD | E. coli |

Antifungal Activity

Me-BTz-SO₂Cl and related compounds have also shown antifungal properties:

- In vitro Testing : Studies revealed that certain benzotriazole derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with MICs ranging from 1.6 to 25 μg/mL .

Study on Antiparasitic Properties

A notable study investigated the antiparasitic effects of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi. The results indicated that certain derivatives exhibited dose-dependent growth inhibition of epimastigotes and trypomastigotes, suggesting potential therapeutic applications in treating Chagas disease .

Study on Antichlamydial Activity

Another study focused on the synthesis of new compounds based on benzotriazoles that showed selective activity against Chlamydia. These compounds demonstrated significant efficacy in reducing chlamydial inclusion numbers in infected cells without exhibiting toxicity to the host cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via sulfonation and chlorination of the benzotriazole precursor. For example, analogous sulfonyl chlorides are prepared using controlled copolymerization techniques (e.g., APS as an initiator) followed by chlorination with thionyl chloride or PCl₅ . Purity is validated via HPLC (to assess byproducts), ¹H/¹³C NMR (to confirm substitution patterns), and FT-IR (to verify sulfonyl chloride functional groups at ~1370 cm⁻¹ and 1170 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and reactivity?

- Methodological Answer :

- NMR : ¹H NMR identifies methyl groups (δ ~3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms sulfonyl chloride carbons (δ ~120–130 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if competing isomers form during synthesis .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound in flow chemistry systems?

- Methodological Answer :

- Parameter Screening : Use a fractional factorial design to test variables like temperature (20–100°C), residence time (1–30 min), and reagent stoichiometry. For example, highlights flow-chemistry optimization of diazomethane derivatives via Omura-Sharma-Swern oxidation, where temperature and flow rate critically impact yield .

- Response Surface Methodology (RSM) : Models interactions between parameters to identify optimal conditions. For sulfonyl chloride synthesis, this could minimize side reactions (e.g., hydrolysis) by controlling moisture levels .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chlorides in coupling reactions?

- Methodological Answer :

- Comparative Kinetic Studies : Measure reaction rates under varying conditions (e.g., solvent polarity, base strength). For instance, notes that electron-withdrawing groups on benzotriazole can alter nucleophilic substitution rates by 2–3 orders of magnitude .

- Computational Chemistry : Use DFT calculations to map transition states and identify steric/electronic barriers. Contradictions in reactivity may arise from differences in solvent effects or competing mechanisms (e.g., SN1 vs. SN2) .

Q. How does the methyl group at the 1-position influence the compound’s stability and application in peptide modification?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to compare hydrolysis rates of methylated vs. non-methylated analogs. The methyl group reduces electron density at the sulfonyl chloride, slowing hydrolysis but potentially increasing steric hindrance in coupling reactions .

- Peptide Coupling Efficiency : Use model peptides (e.g., glycine or lysine derivatives) to quantify activation efficiency. Methylation may improve selectivity for primary amines over hydroxyl groups, as seen in analogous benzoxazole sulfonyl chlorides .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for sulfonyl chloride derivatization reactions?

- Methodological Answer :

- Moisture Sensitivity : Trace water hydrolyzes sulfonyl chlorides to sulfonic acids, drastically reducing yields. Contradictions often arise from inadequate drying of solvents/reagents. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

- Catalyst Variability : notes that initiators like APS can form peroxo intermediates, which may degrade sulfonyl chlorides. Alternative initiators (e.g., AIBN) or lower temperatures may improve consistency .

Application-Oriented Questions

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

- Methodological Answer :

- Scaffold Functionalization : The sulfonyl chloride group enables conjugation with amines or alcohols to generate sulfonamides/sulfonate esters. For example, describes benzoxazole-5-carbohydrazides synthesized via similar sulfonylation, which are evaluated for antimicrobial activity .

- Biological Screening : After derivatization, assess bioactivity using MIC (minimum inhibitory concentration) assays or enzyme inhibition studies (e.g., COX-2 or kinase targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.